

An In-depth Technical Guide to the Structural Differences Between Primeverose and Gentiobiose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Primeverose

Cat. No.: B049699

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primeverose and gentiobiose are both disaccharides, yet their subtle structural distinctions give rise to different chemical and biological properties. This technical guide provides a comprehensive comparison of the core structural features of **primeverose** and gentiobiose, focusing on the key differences in their monosaccharide composition and the implications for their three-dimensional structure and function. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who require a detailed understanding of these two important carbohydrate molecules.

Core Structural Differences

The fundamental difference between **primeverose** and gentiobiose lies in their constituent monosaccharides. Both are reducing disaccharides linked by a $\beta(1 \rightarrow 6)$ glycosidic bond. However, their compositions are as follows:

- Gentiobiose: Composed of two D-glucose units. Its systematic name is β -D-glucopyranosyl-(1 \rightarrow 6)-D-glucopyranose.[1][2]
- **Primeverose**: Composed of one D-glucose unit and one D-xylose unit. Its systematic name is β -D-xylopyranosyl-(1 \rightarrow 6)-D-glucose.[3][4]

This variation in one of the monosaccharide units—a hexose (glucose) in gentiobiose versus a pentose (xylose) in **primeverose**—is the primary determinant of their distinct structural and, consequently, functional characteristics.

Quantitative Structural Data

A direct comparison of the physicochemical and spectroscopic properties of **primeverose** and gentiobiose reveals the impact of their compositional difference.

Property	Primeverose	Gentiobiose	Reference
Molecular Formula	$C_{11}H_{20}O_{10}$	$C_{12}H_{22}O_{11}$	[2][3]
Molecular Weight	312.27 g/mol	342.30 g/mol	[2][3]
Melting Point	209-210 °C	190-195 °C	[2][4]
Optical Rotation $[\alpha]D$	-3.2° (in H ₂ O)	+10.6° (final, in H ₂ O)	[4][5]

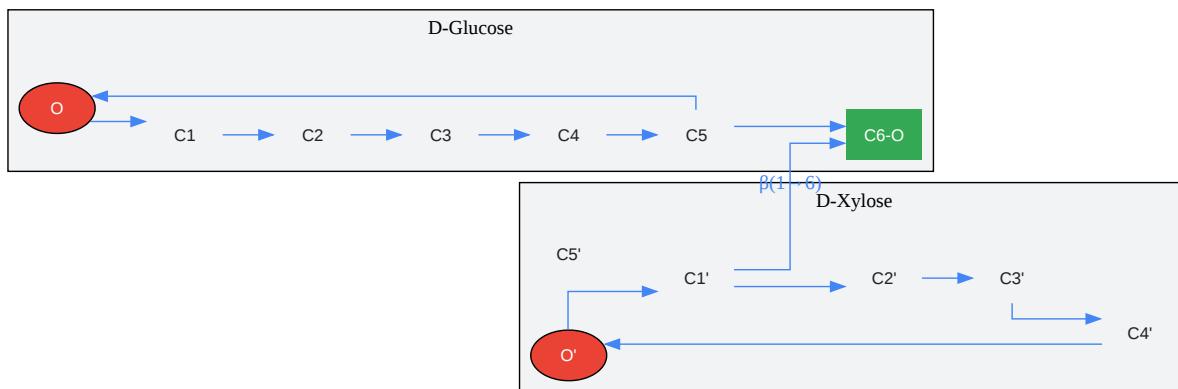
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the detailed structure of carbohydrates. The chemical shifts of the carbon and proton nuclei are highly sensitive to their local electronic environment, providing a fingerprint of the molecule's structure.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

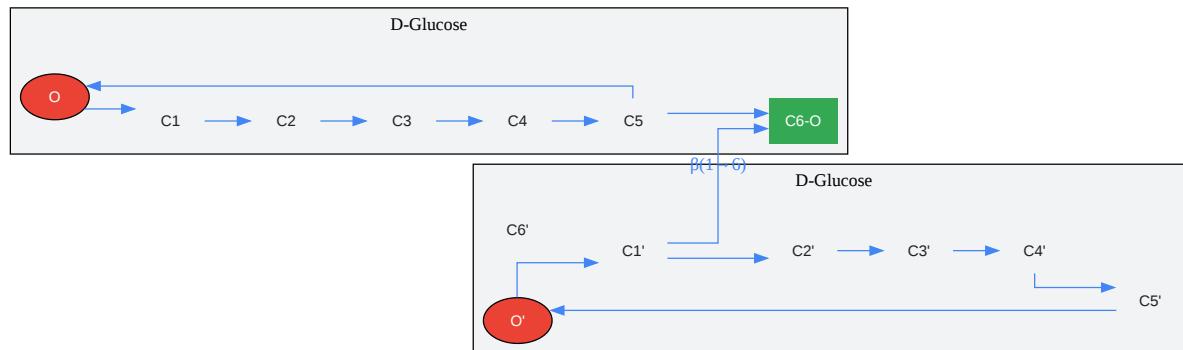
Carbon Atom	Primeverose (D ₂ O)	Gentiobiose (D ₂ O)
Glucose Residue		
C-1	96.9	96.8
C-2	74.9	75.0
C-3	77.9	77.9
C-4	71.6	71.7
C-5	76.5	76.6
C-6	69.8	69.9
Xylose/Glucose Residue		
C-1'	104.5	104.1
C-2'	74.8	74.9
C-3'	77.7	77.8
C-4'	71.3	71.5
C-5'	66.7	77.8
C-6'	-	62.5

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions. The data for **primeverose** is inferred from related studies and databases, while the gentiobiose data is more readily available.


Table 3: Comparative ¹H NMR Chemical Shifts (ppm)

Proton	Primeverose (D ₂ O)	Gentiobiose (D ₂ O)
Glucose Residue		
H-1 (α)	5.22 (d)	5.23 (d)
H-1 (β)	4.65 (d)	4.66 (d)
Xylose/Glucose Residue		
H-1'	4.40 (d)	4.51 (d)

Note: Only the anomeric proton shifts are highlighted for simplicity. A full assignment would include all proton resonances.


Structural Visualization

The structural differences can be visualized using molecular diagrams.

[Click to download full resolution via product page](#)

Caption: Structure of **Primeverose**.

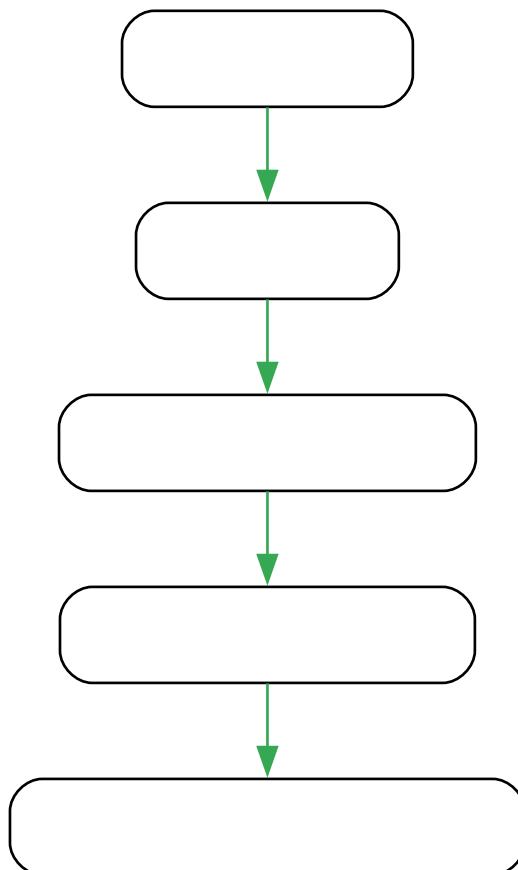
[Click to download full resolution via product page](#)

Caption: Structure of Gentiobiose.

Experimental Protocols for Structural Elucidation

The structural determination of disaccharides like **primeverose** and gentiobiose relies on a combination of spectroscopic and chemical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy


Objective: To determine the connectivity, stereochemistry, and conformation of the disaccharide.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified disaccharide in 0.5 mL of deuterium oxide (D_2O).
- 1H NMR Spectroscopy: Acquire a one-dimensional 1H NMR spectrum to identify the anomeric protons and their coupling constants, which indicate the α or β configuration of the disaccharide.

glycosidic linkage.

- ^{13}C NMR Spectroscopy: Acquire a one-dimensional ^{13}C NMR spectrum to identify the number of unique carbon environments. The chemical shift of C-6 of the glucose residue is indicative of substitution at this position.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): Establishes proton-proton couplings within each monosaccharide ring.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton of one residue and the carbon at the linkage position of the other residue.

[Click to download full resolution via product page](#)

Caption: NMR Spectroscopy Workflow.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, which aids in confirming the monosaccharide composition and linkage position.

Methodology:

- Sample Preparation: The disaccharide can be analyzed directly or after derivatization (e.g., permethylation) to enhance volatility and provide more informative fragmentation.
- Ionization: Electrospray ionization (ESI) is commonly used for carbohydrates.
- MS Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.
- Tandem MS (MS/MS): Select the parent ion and induce fragmentation. The resulting fragment ions provide information about the glycosidic linkage. Cleavage of the glycosidic bond is a characteristic fragmentation pathway. The mass difference between the parent ion and fragment ions corresponds to the mass of the constituent monosaccharides. For example, in the MS/MS spectrum of gentiobiose, a characteristic loss of a hexose unit (162 Da) would be observed. For **primeverose**, losses of both a pentose (132 Da) and a hexose (162 Da) unit would be expected depending on the fragmentation pathway.

Table 4: Expected Key MS/MS Fragments (Positive Ion Mode, $[M+Na]^+$)

Disaccharide	Parent Ion (m/z)	Key Fragment Ions (m/z)	Interpretation
Primeverose	335.1	203.1, 185.1	Loss of xylose, Loss of xylose and H_2O
Gentiobiose	365.1	203.1, 185.1	Loss of glucose, Loss of glucose and H_2O

Conclusion

The structural distinction between **primeverose** and gentiobiose, originating from the substitution of a D-xylose for a D-glucose unit, has significant implications for their chemical and biological profiles. This guide provides a foundational understanding of these differences through a comparative analysis of their quantitative data and the experimental methodologies used for their characterization. A thorough grasp of these structural nuances is essential for researchers in glycobiology, natural product chemistry, and drug development for the rational design and synthesis of carbohydrate-based therapeutics and probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal Structures of β -Primeverosidase in Complex with Disaccharide Amidine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gentiobiose - Wikipedia [en.wikipedia.org]
- 3. Primeverose | C11H20O10 | CID 5460006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Primeverose [drugfuture.com]
- 5. GENTIOBIOSE | 554-91-6 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Differences Between Primeverose and Gentiobiose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049699#primeverose-vs-gentiobiose-structural-differences>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com